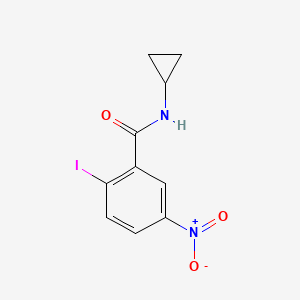

N-cyclopropyl-2-iodo-5-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2-iodo-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O3/c11-9-4-3-7(13(15)16)5-8(9)10(14)12-6-1-2-6/h3-6H,1-2H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIGRIBXLZAPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropyl 2 Iodo 5 Nitrobenzamide

Precursor Synthesis and Derivatization Strategies

The construction of N-cyclopropyl-2-iodo-5-nitrobenzamide originates from two primary building blocks: the 2-iodo-5-nitrobenzoic acid scaffold and cyclopropylamine (B47189). The synthesis of each precursor presents unique chemical challenges that can be addressed through various established and novel strategies.

Approaches to 2-Iodo-5-nitrobenzoic Acid Scaffolds

The synthesis of 2-iodo-5-nitrobenzoic acid is not trivial, as it requires the precise placement of three different substituents on the benzene (B151609) ring with specific positional relationships. The directing effects of the substituents must be carefully considered when planning the synthetic route.

A common and effective method begins with a Sandmeyer reaction. wikipedia.org This versatile reaction allows for the introduction of an iodo group onto an aromatic ring via a diazonium salt intermediate. For instance, the synthesis can start from an appropriately substituted aniline. A plausible route involves the nitration of 2-chlorobenzoic acid to yield 2-chloro-5-nitrobenzoic acid. google.compatsnap.com The nitro group is then reduced to an amine, yielding 2-chloro-5-aminobenzoic acid. This amino group can then be converted to a diazonium salt and subsequently displaced by iodide in a Sandmeyer-type reaction to afford the desired 2-iodo-5-aminobenzoic acid, which would then require re-introduction of the nitro group at the correct position, or a more direct diazotization and iodination of 2-chloro-5-aminobenzoic acid to give 2-chloro-5-iodobenzoic acid, followed by a nucleophilic substitution of the chloro group. google.compatsnap.com

Another strategy involves the direct functionalization of a simpler benzoic acid derivative. For example, starting with 2-iodobenzoic acid, which can be synthesized from anthranilic acid, one could attempt a direct nitration. wikipedia.org The iodine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combination of directing effects would likely lead to a mixture of isomers, necessitating a purification step.

The table below outlines a potential synthetic sequence starting from o-chlorobenzoic acid.

| Step | Starting Material | Reagents | Product | Key Transformation |

| 1 | o-Chlorobenzoic Acid | Nitric Acid, Sulfuric Acid | 2-Chloro-5-nitrobenzoic acid | Electrophilic Aromatic Nitration |

| 2 | 2-Chloro-5-nitrobenzoic acid | Iron powder, Ammonium (B1175870) chloride | 2-Chloro-5-aminobenzoic acid | Reduction of Nitro Group |

| 3 | 2-Chloro-5-aminobenzoic acid | Sodium nitrite, Sulfuric acid, Potassium iodide | 2-Chloro-5-iodobenzoic acid | Diazotization and Iodination |

This table outlines a synthetic pathway to a closely related precursor, highlighting the types of reactions often employed.

Synthesis of Cyclopropylamine and its Derivatives

Cyclopropylamine is a valuable building block in the pharmaceutical and agrochemical industries due to the unique conformational properties conferred by the cyclopropyl (B3062369) ring. longdom.org Several methods exist for its synthesis. longdom.orgchemrxiv.org

One common industrial route is the amination of cyclopropanol (B106826) with ammonia (B1221849) or amine derivatives in the presence of a catalyst. longdom.org Another widely used method is the reductive amination of cyclopropanecarboxaldehyde, where the aldehyde is reacted with ammonia or a primary amine in the presence of a reducing agent like sodium borohydride (B1222165) or hydrogen gas over a metal catalyst. longdom.org

A more modern approach involves a titanium(II)-mediated coupling of nitriles with Grignard reagents, known as the Kulinkovich-Szymoniak reaction. organic-chemistry.orgidexlab.com This method allows for the direct formation of primary cyclopropylamines from readily available starting materials. Additionally, the Curtius rearrangement of cyclopropyl acyl azides, derived from cyclopropanecarboxylic acid, provides another viable route to cyclopropylamine. chemrxiv.org

| Method | Starting Material(s) | Key Reagents | Description |

| Amination | Cyclopropanol | Ammonia, Catalyst | Direct replacement of hydroxyl group with an amino group. |

| Reductive Amination | Cyclopropanecarboxaldehyde | Ammonia, Reducing Agent (e.g., NaBH₄) | Formation of an imine followed by reduction to the amine. |

| Kulinkovich-Szymoniak Reaction | Alkanenitriles | Ti(OPr)₄, Grignard Reagent, Lewis Acid | A one-step synthesis involving a cooperative titanium and Lewis acid-mediated coupling. organic-chemistry.org |

| Curtius Degradation | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA), t-BuOH | Conversion of a carboxylic acid to a Boc-protected amine via an acyl azide intermediate. nih.gov |

Amide Bond Formation Strategies for Benzamide (B126) Nucleus Construction

The formation of the amide bond between 2-iodo-5-nitrobenzoic acid and cyclopropylamine is the final key step in the synthesis of this compound. This transformation is one of the most common reactions in organic synthesis, and a plethora of methods have been developed to achieve it efficiently. ucl.ac.uk

Coupling Reagent Selection and Reaction Optimization

Direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated." This is accomplished using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.comhepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. hepatochem.comresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove. luxembourg-bio.com EDC offers the advantage of forming a water-soluble urea (B33335) byproduct. To suppress side reactions and reduce potential racemization when using chiral amines or acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient but can be expensive and generate stoichiometric phosphine (B1218219) oxide waste. luxembourg-bio.com

Uronium/Aminium Salts: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and are particularly useful for sterically hindered substrates. ucl.ac.uk

Another common strategy is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. ucl.ac.uk This method is robust but the harsh conditions required for acid chloride formation may not be compatible with sensitive functional groups. hepatochem.com

| Coupling Reagent Class | Example(s) | Acronym | Key Features |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble urea byproduct, facilitating purification. researchgate.net |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective, but forms an insoluble urea byproduct (DCU). hepatochem.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Very efficient, but generates stoichiometric waste. luxembourg-bio.com |

| Uronium/Aminium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly reactive, suitable for difficult couplings. ucl.ac.uk |

| Acid Halide Precursors | Thionyl Chloride | - | Forms a highly reactive acyl chloride intermediate; conditions can be harsh. ucl.ac.uk |

Green Chemistry Principles in Benzamide Synthesis

The pharmaceutical industry is increasingly focused on developing more sustainable synthetic methods, and amide bond formation is a key area of interest. ucl.ac.ukrsc.org Traditional methods often suffer from poor atom economy, generating large amounts of waste from stoichiometric activating agents. ucl.ac.uk

Green chemistry approaches aim to overcome these limitations:

Catalytic Amidation: The development of catalysts that can directly form amide bonds from carboxylic acids and amines without the need for stoichiometric activators is a major goal. sigmaaldrich.com Boronic acids and borate (B1201080) esters like B(OCH₂CF₃)₃ have emerged as effective catalysts or reagents for direct amidation, often proceeding under mild conditions. sigmaaldrich.comacs.org

Biocatalysis: Enzymes, such as certain hydrolases, can be used to catalyze amide bond formation. rsc.org These reactions often occur in aqueous media under mild conditions, offering a highly sustainable alternative. rsc.org

Alternative Solvents: Replacing hazardous solvents like DMF and CH₂Cl₂ with greener alternatives is a key principle. ucl.ac.uk Some modern amidation protocols have been developed to work in more environmentally benign solvents, including water or reusable ionic liquids. acs.org

Mechanochemistry: The use of ball milling to conduct reactions in the absence of a solvent is another emerging green technique that can be applied to amide synthesis. mdpi.com

Regioselective Introduction of Nitro and Iodo Functionalities on the Benzene Ring

The specific 1,2,5-substitution pattern (carboxyl, iodo, nitro) on the benzene ring of the precursor requires a carefully controlled regioselective synthesis. The outcome of electrophilic aromatic substitution reactions is governed by the electronic properties of the substituents already present on the ring.

The Carboxyl Group (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing nature.

The Iodo Group (-I): This is a deactivating group but is ortho-, para-directing.

The Nitro Group (-NO₂): This is a strongly deactivating and meta-directing group.

Considering these directing effects, the synthetic strategy must be chosen carefully. For example, attempting to nitrate (B79036) 2-iodobenzoic acid would be complex. The ortho-, para-directing iodo group would direct the incoming nitro group to positions 3 and 5, while the meta-directing carboxyl group would also direct to position 5. This could potentially lead to the desired 5-nitro product, but the yield and selectivity would need to be optimized.

A more controlled approach might involve introducing the substituents in a different order. Starting with a compound where the desired substitution pattern is already partially established can be advantageous. For instance, the route described previously starting from 2-chlorobenzoic acid first establishes the relationship between the carboxyl and nitro groups, followed by a series of transformations to replace the chloro group with an iodo group. google.compatsnap.com

The iodination of aromatic compounds can be achieved using various reagents. Molecular iodine in the presence of an oxidizing agent or a strong acid like oleum (B3057394) can iodinate deactivated rings. rsc.org N-Iodosuccinimide (NIS), often in the presence of an acid catalyst, is a milder and commonly used reagent for iodinating a range of aromatic compounds. organic-chemistry.orgnih.gov The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity, especially on a substrate that may already be deactivated by a nitro group. nih.govacs.org

Similarly, the nitration of aromatic compounds is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. nih.gov For substrates sensitive to oxidation or over-nitration, milder conditions or alternative nitrating agents are employed. The use of solid acid catalysts like zeolites can enhance regioselectivity by orienting the substrate within their porous structure. google.comias.ac.in

Nitration Protocols and Control of Isomer Formation

The amide group (-CONH-cyclopropyl) is an ortho-, para-directing and activating group. Conversely, the iodine atom at the 2-position is also ortho-, para-directing but is a deactivating group. The interplay of these electronic effects, along with steric hindrance from the bulky iodine atom, will dictate the regiochemical outcome of the nitration. The primary challenge lies in selectively introducing the nitro group at the 5-position, which is para to the amide group and meta to the iodine.

Standard nitration conditions often involve the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is a crucial parameter to control, as higher temperatures can lead to the formation of multiple nitrated byproducts and increase the risk of side reactions. To achieve high selectivity for the desired 5-nitro isomer, milder nitrating agents can be employed. A comparative overview of different nitrating conditions is presented in Table 1.

| Reagent System | Temperature (°C) | Typical Observations | Potential for Isomer Control |

| HNO₃ / H₂SO₄ | 0 - 25 | Highly effective but can lead to a mixture of isomers and over-nitration. | Moderate; careful control of stoichiometry and temperature is essential. |

| KNO₃ / H₂SO₄ | 0 - 10 | Generally provides a slower and more controlled reaction. | Good; allows for better management of the reaction exotherm. |

| Acetyl nitrate | 0 - 5 | A milder nitrating agent, often used for sensitive substrates. | High; can improve selectivity by reducing the harshness of the reaction medium. |

| N-Nitropyrazole reagents | Room Temperature | Modern, mild reagents with good functional group tolerance. rochester.edu | Very High; offers excellent control over mono-nitration. rochester.edu |

To favor the formation of the 5-nitro isomer, the reaction is typically carried out at low temperatures, and the nitrating agent is added portion-wise to maintain control over the reaction kinetics and heat generation. The choice of solvent can also influence the isomer distribution, with polar, non-reactive solvents being generally preferred.

Iodination Techniques for Aromatic Systems

Direct iodination of aromatic compounds often requires an oxidizing agent to generate a more electrophilic iodine species from molecular iodine (I₂). Common oxidizing agents include nitric acid, hydrogen peroxide, and persulfates. tandfonline.com Alternatively, iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of an acid catalyst can be effective iodinating agents. nih.gov

For substrates with deactivating groups, such as a nitro group, harsher iodination conditions may be necessary. The use of iodine in oleum (fuming sulfuric acid) has been reported for the iodination of aromatic nitro-compounds, although this method may not be suitable for substrates containing acid-sensitive functional groups. rsc.org A summary of common iodination techniques is provided in Table 2.

| Iodinating Agent | Co-reagent / Catalyst | Typical Solvents | Key Features |

| I₂ | H₂O₂ | Acetic acid, Methanol | A green and cost-effective method. tandfonline.com |

| I₂ | (NH₄)₂S₂O₈ | Acetonitrile, Water | Effective for a range of aromatic compounds. |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Dichloromethane, Acetonitrile | Mild conditions, suitable for sensitive substrates. |

| ICl | Acetic acid | Acetic acid, Water | A powerful iodinating agent, requires careful handling. |

| I₂ / Silver Salts (e.g., Ag₂SO₄) | None | Dichloromethane | Activates I₂ to generate a potent electrophilic iodine species. nih.gov |

The regioselectivity of the iodination is governed by the directing effects of the existing substituents. For a 5-nitrobenzamide derivative, the amide group will direct the incoming iodine to the ortho position (2-position), while the meta-directing nitro group will also favor substitution at this position. This convergence of directing effects can lead to a high yield of the desired 2-iodo-5-nitrobenzamide.

Integration of Cyclopropyl Group: Cyclopropanation and Post-Cyclopropanation Functionalization

The N-cyclopropyl moiety is typically introduced via an amidation reaction between a carboxylic acid (or its activated derivative) and cyclopropylamine. In the synthesis of this compound, the most straightforward approach is the amidation of 2-iodo-5-nitrobenzoic acid with cyclopropylamine.

This reaction is commonly facilitated by a coupling agent that activates the carboxylic acid, allowing for nucleophilic attack by the amine. A variety of coupling agents are available, each with its own advantages in terms of reaction time, yield, and ease of purification. Some commonly used coupling agents are listed in Table 3.

| Coupling Agent | Additive(s) | Typical Solvents | Reaction Conditions |

| Thionyl chloride (SOCl₂) | None | Dichloromethane, Toluene | Forms an acyl chloride intermediate; requires a base to neutralize HCl byproduct. mdpi.com |

| Carbodiimides (e.g., DCC, EDC) | HOBt, DMAP | Dichloromethane, DMF | Forms an active ester; generally mild conditions. |

| HATU, HBTU | DIPEA, Triethylamine (B128534) | DMF, Acetonitrile | Highly efficient coupling agents, often used for challenging amidations. |

The general procedure involves dissolving the 2-iodo-5-nitrobenzoic acid in a suitable aprotic solvent, followed by the addition of the coupling agent and a non-nucleophilic base (such as triethylamine or diisopropylethylamine) to neutralize any acidic byproducts. Cyclopropylamine is then added, and the reaction is stirred at room temperature or with gentle heating until completion. mdpi.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). mdpi.com

Purification and Isolation Methodologies for High-Purity Compounds

The final step in the synthesis is the purification of the crude this compound to obtain a high-purity product. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Recrystallization is a widely used technique for purifying solid organic compounds. mt.comyoutube.comwikipedia.org The principle of recrystallization relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent system at different temperatures. wikipedia.org The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the recrystallization of benzamide derivatives include ethanol, ethyl acetate, and mixtures of hexane (B92381) and ethyl acetate. rochester.edumdpi.com The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography is another powerful purification technique, particularly useful for separating compounds with similar polarities or when recrystallization is ineffective. mdpi.com In column chromatography, the crude mixture is loaded onto a stationary phase (typically silica (B1680970) gel) packed in a column. A mobile phase (a solvent or a mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The fractions containing the pure product are collected, and the solvent is removed by evaporation. For this compound, a common eluent system would likely be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the ratio adjusted to achieve optimal separation. mdpi.com The purity of the final product can be assessed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Chemical Reactivity and Transformation Mechanisms of N Cyclopropyl 2 Iodo 5 Nitrobenzamide

Reactivity of the Iodoarene Moiety

The carbon-iodine bond in N-cyclopropyl-2-iodo-5-nitrobenzamide is a focal point for a variety of synthetic transformations. The presence of the electron-withdrawing nitro group ortho to the iodine atom activates the C-I bond, making it susceptible to several classes of reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The iodoarene functionality serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This transformation is a powerful tool for the formation of biaryl structures. While specific examples with this compound are not prevalent in the literature, related 2-iodo-5-nitrobenzoic acid derivatives are known to undergo such couplings. The reaction mechanism typically involves the oxidative addition of the iodoarene to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product.

Sonogashira Coupling: The Sonogashira reaction would enable the introduction of an alkyne moiety by coupling this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynylated benzamides are versatile intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond by coupling this compound with a primary or secondary amine. This method is a cornerstone for the synthesis of arylamines. The electron-deficient nature of the aromatic ring in the target molecule would likely facilitate the oxidative addition step in the catalytic cycle.

Below is a hypothetical data table illustrating the potential outcomes of these cross-coupling reactions.

| Coupling Reaction | Reagents | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ | N-cyclopropyl-5-nitro-2-phenylbenzamide |

| Sonogashira | Phenylacetylene, Et₃N | PdCl₂(PPh₃)₂, CuI | N-cyclopropyl-5-nitro-2-(phenylethynyl)benzamide |

| Buchwald-Hartwig | Morpholine, NaOtBu | Pd₂(dba)₃, Xantphos | N-cyclopropyl-2-(morpholino)-5-nitrobenzamide |

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Iodine Displacement

The strong electron-withdrawing effect of the ortho-nitro group significantly activates the iodoarene towards nucleophilic aromatic substitution (SNAr). In this pathway, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a Meisenheimer complex, which is a resonance-stabilized intermediate. Subsequent departure of the iodide leaving group yields the substituted product. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in related 4-iodo-3-nitrobenzamides, the iodo group is noted to be activated for such substitutions. nih.gov

Hypervalent Iodine Chemistry and Iodoarene Activation Studies

Iodoarenes can be oxidized to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. For example, this compound could potentially be converted to the corresponding iodonium (B1229267) salts or (diacetoxyiodo) derivatives. These hypervalent iodine species can then act as electrophilic arylating agents or participate in various oxidative transformations. The synthetic utility of hypervalent iodine reagents stems from their low toxicity and high reactivity.

Radical-Mediated Transformations Involving the C-I Bond

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under radical conditions, initiated by radical initiators or photolysis. The resulting aryl radical can then participate in a variety of transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction. These radical-mediated reactions offer alternative pathways for the functionalization of the benzamide (B126) core.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, most notably through reduction.

Reductive Transformations to Amino and Hydroxylamine (B1172632) Derivatives

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis.

Reduction to Amines: The nitro group of this compound can be reduced to a primary amine (N-cyclopropyl-5-amino-2-iodobenzamide) using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium dithionite. The resulting aminobenzamide is a key intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules.

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine derivative (N-cyclopropyl-5-(hydroxylamino)-2-iodobenzamide). This transformation can often be achieved using milder reducing agents or by carefully controlling the reaction conditions of stronger reductions. For example, zinc dust in the presence of ammonium (B1175870) chloride is a common reagent for this purpose.

A summary of these reductive transformations is presented in the table below.

| Transformation | Reagents | Product |

| Reduction to Amine | H₂, Pd/C | N-cyclopropyl-5-amino-2-iodobenzamide |

| Reduction to Hydroxylamine | Zn, NH₄Cl | N-cyclopropyl-5-(hydroxylamino)-2-iodobenzamide |

Reactivity in Condensation and Addition Reactions

The molecular structure of this compound offers specific sites for condensation and addition reactions, largely dictated by its amide group and the electronically modified aromatic ring. The amide proton can be abstracted by a strong base, creating a nucleophilic amidate that can participate in condensation reactions, for instance, with aldehydes. However, such reactions may be sterically hindered by the adjacent cyclopropyl (B3062369) group.

Studies on similar structures, such as benzamide, show they can undergo acid-catalyzed condensation with aldehydes like glyoxal. researchgate.netmdpi.comnih.govsemanticscholar.org This suggests that under acidic conditions, the carbonyl oxygen of this compound could be protonated, activating the molecule for condensation. The aromatic ring, being electron-deficient due to the potent electron-withdrawing nitro group, is primed for nucleophilic addition reactions. This is a key step in nucleophilic aromatic substitution (SNAr) mechanisms, where a nucleophile adds to the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex before the elimination of a leaving group. chemistrysteps.comnih.gov

Influence on Aromatic Ring Activation/Deactivation in Further Electrophilic/Nucleophilic Substitutions

The substituents on the benzene (B151609) ring of this compound critically determine its reactivity in subsequent substitution reactions.

Electrophilic Aromatic Substitution: The aromatic ring is strongly deactivated towards electrophilic attack. The nitro group (-NO₂) is a powerful deactivating group and directs incoming electrophiles to the meta position. The amide group (-CONH-cyclopropyl) is typically a weak ortho-, para-director and activator, while the iodine atom is a weak deactivator and also an ortho-, para-director. The combined and overwhelming deactivating influence of the nitro group renders further electrophilic substitution highly improbable under normal conditions.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring is highly activated for nucleophilic aromatic substitution. chemistrysteps.comlibretexts.orgyoutube.com The electron-withdrawing nitro group significantly reduces the electron density of the ring, particularly at the ortho and para positions. libretexts.orgnih.gov In this molecule, the iodine atom is ortho to the nitro group, making it an excellent leaving group in an SNAr reaction. libretexts.orgnih.gov The reaction proceeds via an addition-elimination mechanism, where nucleophilic attack at the carbon bearing the iodine leads to a stable Meisenheimer intermediate, followed by the departure of the iodide ion to yield the substituted product. chemistrysteps.comnih.gov

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

|---|---|---|---|---|

| -NO₂ | 5 | Strong Electron-Withdrawing (Deactivator) | Meta-directing | Strongly activating (ortho, para positions) |

| -I | 2 | Weak Electron-Withdrawing (Deactivator) | Ortho-, Para-directing | Good leaving group when activated |

| -CONH-cyclopropyl | 1 | Weak Electron-Donating (Activator) | Ortho-, Para-directing | No direct activating effect |

Reactivity of the Benzamide Amide Linkage

Hydrolytic Stability and Cleavage Mechanisms

While amides are generally stable, the amide linkage in this compound can be cleaved under vigorous acidic or basic conditions. libretexts.orgarkat-usa.org

Acid-Catalyzed Hydrolysis: In a strong acidic medium, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by water, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of cyclopropylamine (B47189) (which is protonated to form a cyclopropylammonium salt) yield 2-iodo-5-nitrobenzoic acid. libretexts.org

Base-Catalyzed Hydrolysis: Under strong basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon. arkat-usa.orgresearchgate.net This forms a tetrahedral intermediate which can then collapse to expel the cyclopropylamide anion, a relatively poor leaving group. Protonation of this anion gives cyclopropylamine and the carboxylate salt of 2-iodo-5-nitrobenzoic acid. libretexts.org Tertiary amides, in particular, can be challenging to hydrolyze under basic conditions. arkat-usa.orgresearchgate.net

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the amide linkage is generally not nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. However, N-alkylation and N-acylation can be achieved. Deprotonation of the amide with a very strong base (e.g., sodium hydride) generates a highly nucleophilic amidate anion. This anion can then react with alkylating or acylating agents. Phase-transfer catalysis is a method that has been successfully used for the N-alkylation of various indole (B1671886) derivatives containing amide functionalities. researchgate.net

Ring-Opening and Rearrangement Reactions of the Cyclopropyl Moiety

Acid-Catalyzed and Thermal Ring-Opening Mechanisms

The cyclopropyl group is characterized by significant ring strain, making it susceptible to ring-opening reactions.

Acid-Catalyzed Ring-Opening: Strong acids can catalyze the opening of the cyclopropyl ring. nih.govnih.govstackexchange.com The mechanism typically involves the protonation of the cyclopropane (B1198618) ring, which can lead to the cleavage of a C-C bond to form a carbocation intermediate. This carbocation is then attacked by a nucleophile. nih.gov For N-cyclopropyl amides, Lewis acids such as AlCl₃ have been shown to promote ring-opening rearrangements, potentially proceeding through an aziridine (B145994) intermediate to form N-(2-chloropropyl)amides or 2-oxazolines. rsc.orgresearchgate.net The specific bond that cleaves (vicinal vs. distal) can be influenced by the substituents on the aromatic ring and the reaction conditions. nih.gov

Thermal Ring-Opening: Thermal rearrangements of cyclopropyl groups are also possible but generally require high temperatures. These reactions often proceed via radical mechanisms. However, specific studies detailing the thermal ring-opening of this compound are not readily available in the surveyed literature.

Metal-Catalyzed Cyclopropane Transformations (e.g., C-C bond cleavage reactions)

The cyclopropane ring, characterized by significant ring strain (approximately 27 kcal/mol), is susceptible to ring-opening reactions facilitated by transition metals. researchgate.net These transformations often involve the cleavage of a C-C bond, providing a pathway to more complex molecular scaffolds. For this compound, metal-catalyzed transformations would likely proceed via coordination of the metal to a directing group, followed by oxidative addition into a C-C or C-H bond of the cyclopropyl moiety.

Plausible Catalytic Systems and Mechanisms:

Palladium Catalysis: Palladium complexes are well-known to catalyze the C-C bond cleavage of cyclopropanes, particularly when an adjacent directing group is present. researchgate.net In a recently developed method, Pd-catalysis was used for the C-C bond cleavage of N-cyclopropyl acylhydrazones, which then underwent cycloisomerization to form pyrazoles. researchgate.net For this compound, the amide oxygen could act as a directing group, forming a stable chelate with the palladium center. This could facilitate a β-carbon elimination, leading to the cleavage of the cyclopropane ring. Furthermore, the presence of the ortho-iodo substituent provides a site for classical palladium-catalyzed cross-coupling reactions, which could potentially be combined with cyclopropane functionalization in a tandem process. rsc.orgrsc.org

Rhodium Catalysis: Rhodium(I) catalysts are particularly effective in promoting cycloaddition reactions involving vinylcyclopropanes, where the metal coordinates to the double bond and triggers a ring-opening to form a π-allyl rhodacycle intermediate. nih.govnih.gov While this compound lacks a vinyl group, rhodium catalysts have also been shown to mediate C-H bond functionalization and cycloadditions with aminocyclopropanes. sci-hub.se A plausible pathway could involve the formation of a rhodacyclopentanone intermediate, which could lead to various annulated products.

The table below summarizes potential metal-catalyzed transformations based on reactions of analogous compounds.

| Catalyst System | Potential Transformation | Proposed Mechanism | Analogous Reaction Reference |

| Pd(OAc)₂ / Ligand | Ring-opening and annulation | Amide-directed β-carbon elimination following C-H activation. | C-C cleavage of N-cyclopropyl acylhydrazones researchgate.net |

| [Rh(CO)₂Cl]₂ | Carbonylative ring-expansion | Oxidative addition of Rh(I) into a cyclopropyl C-C bond, followed by CO insertion and reductive elimination. | Rh-catalyzed cycloadditions nih.gov |

| Ni(OTf)₂ / Chiral Ligand | Asymmetric ring-opening | Lewis acid activation of the amide carbonyl, facilitating nucleophilic attack and enantioselective ring-opening. | Catalytic enantioselective ring-opening of cyclopropanes scispace.com |

Radical-Induced Cyclopropyl Ring Modifications

Free radical reactions offer a powerful alternative for modifying the cyclopropane ring, often proceeding under mild conditions with high functional group tolerance. beilstein-journals.org These reactions typically involve the generation of a radical species that initiates a cascade of events, including the characteristic ring-opening of the cyclopropylcarbinyl radical.

Potential Radical Pathways:

Nitrogen-Centered Radical Initiation: Similar to N-aryl cyclopropylamines, a nitrogen-centered radical could be generated on the amide of this compound. chemrxiv.org This could be achieved through single-electron transfer (SET) using photoredox catalysis or a strong oxidant. The resulting nitrogen radical would then trigger a rapid β-scission of the strained three-membered ring, leading to a more stable carbon-centered radical. This intermediate could then be trapped by a radical acceptor or undergo further cyclization. beilstein-journals.orgnih.gov

Halogen Atom Transfer (XAT): The carbon-iodine bond is relatively weak and can be cleaved under radical conditions. A process involving halogen atom transfer could generate an aryl radical. While this is less likely to directly induce cyclopropane ring-opening, intramolecular trapping of this radical by the cyclopropyl group or other parts of the molecule could lead to complex polycyclic structures. A visible-light-mediated intramolecular radical cyclization has been demonstrated for α-brominated amide-tethered alkylidenecyclopropanes. rsc.org

The outcomes of these radical reactions are highly dependent on the specific conditions and the presence of other reagents. The table below outlines some potential scenarios.

| Radical Initiation Method | Intermediate Radical Species | Potential Product Type | Analogous Reaction Reference |

| Photoredox Catalysis (e.g., 4CzIPN) | Nitrogen-centered amide radical | Ring-opened, functionalized propyl amide | Photoactivated cycloaddition of N-aryl cyclopropylamines chemrxiv.org |

| Radical Initiator (e.g., AIBN/Bu₃SnH) | Cyclopropylcarbinyl radical | Ring-expanded or rearranged structures | Radical ring-opening of cyclopropane derivatives beilstein-journals.orgnih.gov |

| UV Photolysis | Aryl radical (from C-I bond cleavage) | Intramolecular cyclization products | Visible-light-mediated radical cyclization rsc.org |

Interplay of Functional Groups: Synergistic and Antagonistic Effects on Reactivity

The reactivity of this compound is governed by a complex interplay of the electronic effects of its three key functional groups. These effects can be either synergistic, mutually reinforcing a particular reactivity, or antagonistic, opposing each other.

Electronic Effects on the Aromatic Ring: The aromatic ring is substituted with three groups that influence its electron density and susceptibility to electrophilic attack.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It directs incoming electrophiles to the meta position. libretexts.orguobabylon.edu.iq

Iodo Group (-I): As a halogen, it is deactivating due to its electron-withdrawing inductive effect. However, it can donate electron density through resonance via its lone pairs, making it an ortho, para-director. libretexts.org

Synergistic Effects:

Deactivation: All three substituents withdraw electron density from the benzene ring to varying extents, leading to a synergistic deactivation of the ring towards electrophilic aromatic substitution. This makes reactions like nitration or Friedel-Crafts alkylation on the ring highly unlikely under standard conditions.

Directing Effects for Electrophilic Substitution: In a hypothetical electrophilic substitution, the directing effects of the iodo and nitro groups would be synergistic towards position 6. The iodo group directs ortho and para (to positions 3 and 6), while the nitro group directs meta (to positions 4 and 6). Both groups would favor substitution at C6.

Antagonistic Effects:

Directing Effects for Electrophilic Substitution: The directing effects are also antagonistic. The iodo group directs to position 3, which is opposed by the meta-directing nitro group. The nitro group directs to position 4, which is opposed by the ortho, para-directing iodo group.

The following table summarizes the electronic properties of the substituents on the benzene ring.

| Functional Group | Inductive Effect | Resonance Effect | Overall Electronic Effect | Directing Influence (Electrophilic Aromatic Substitution) |

| -I (at C2) | Electron-withdrawing | Weakly electron-donating | Deactivating | ortho, para |

| -NO₂ (at C5) | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | meta |

| -CONH-cPr (at C1) | Electron-withdrawing | Weakly electron-donating | Deactivating | meta (due to C=O) / ortho, para (due to N) |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy is a cornerstone for determining the precise chemical environment of each atom in a molecule. For N-cyclopropyl-2-iodo-5-nitrobenzamide, both ¹H and ¹³C NMR would provide critical data on its connectivity and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amide, and cyclopropyl (B3062369) protons. The three protons on the benzene (B151609) ring will appear as a complex multiplet system due to their ortho, meta, and para relationships to three different substituents (iodo, nitro, and amide groups). The amide proton (N-H) would likely appear as a broad singlet or a doublet if coupling to the cyclopropyl methine proton is resolved, with a chemical shift sensitive to solvent and concentration. The cyclopropyl group will exhibit two sets of signals: a downfield multiplet for the single methine proton (CH) adjacent to the nitrogen, and a more complex, upfield multiplet for the four diastereotopic methylene (B1212753) protons (CH₂). NMR studies on other N-cyclopropyl amides have revealed the potential for both E (cis) and Z (trans) rotamers around the amide bond, which could lead to a doubling of some NMR signals depending on the solvent and temperature. acs.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the amide is expected to resonate significantly downfield. The six aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group, the inductively withdrawing and deshielding iodo group, and the amide substituent. The cyclopropyl carbons would include one methine carbon and one signal for the two equivalent methylene carbons, both appearing in the upfield region of the spectrum.

Predicted NMR Data

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Functional Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aromatic Ring | H-3 | ~8.6 - 8.8 | d |

| Aromatic Ring | H-4 | ~7.8 - 8.0 | dd |

| Aromatic Ring | H-6 | ~8.1 - 8.3 | d |

| Amide | N-H | ~6.5 - 8.0 | br s or d |

| Cyclopropyl | CH (methine) | ~2.8 - 3.0 | m |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Functional Group | Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Amide | C=O | ~163 - 166 |

| Aromatic Ring | C-5 (C-NO₂) | ~147 - 149 |

| Aromatic Ring | C-1 (C-C=O) | ~142 - 144 |

| Aromatic Ring | C-2 (C-I) | ~92 - 95 |

| Aromatic Ring | C-3, C-4, C-6 | ~125 - 135 |

| Cyclopropyl | CH (methine) | ~23 - 26 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy is essential for identifying functional groups and probing intermolecular forces like hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the amide and nitro groups. Key expected bands include a sharp N-H stretching vibration, a strong C=O stretch (Amide I band), and a prominent N-H bend coupled with C-N stretch (Amide II band). The nitro group would produce two strong, characteristic stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. Aromatic C-H stretches and C=C ring vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretch of the nitro group, often weak in the IR spectrum, is typically strong in the Raman spectrum. semanticscholar.org Aromatic ring breathing modes and the C-I stretch are also readily observable. For nitroaromatic compounds, resonance Raman spectroscopy, where the laser excitation wavelength is close to an electronic absorption band, can significantly enhance the intensity of vibrations associated with the nitro-aromatic chromophore, providing deeper insight into its electronic structure. aip.orgnsf.gov

Interactive Table 3: Predicted Vibrational Frequencies for this compound

| Vibration Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amide | 3400 - 3200 | Medium-Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1520 | Strong |

| NO₂ Asymmetric Stretch | Nitro | 1550 - 1510 | Strong |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium |

| NO₂ Symmetric Stretch | Nitro | 1360 - 1330 | Strong |

| C-N Stretch | Amide/Aromatic | 1300 - 1200 | Medium |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a molecule and offers clues to its structure through analysis of its fragmentation patterns.

The high-resolution mass spectrum would confirm the molecular formula, C₁₀H₉IN₂O₃, by providing a precise mass measurement. Under electron ionization (EI), the molecule is expected to undergo several predictable fragmentation pathways. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing one iodine atom. Common fragmentation would likely involve the loss of the nitro group (as NO₂ or NO), cleavage of the amide bond, and fragmentation of the cyclopropyl ring. Key fragment ions would include the 2-iodo-5-nitrobenzoyl cation and the phenyl cation resulting from subsequent loss of CO. researchgate.net Alpha-cleavage next to the amide nitrogen could lead to the loss of an ethyl radical from the cyclopropyl ring. libretexts.org

Interactive Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value (Predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| 332 | [C₁₀H₉IN₂O₃]⁺ | Molecular Ion (M⁺) |

| 291 | [C₁₀H₉I NO]⁺ | M - NO₂ |

| 275 | [C₇H₄INO₂]⁺ | M - C₃H₅N (loss of cyclopropylamine (B47189) moiety) |

| 247 | [C₇H₄IO]⁺ | Loss of C₃H₅N and NO₂ |

| 205 | [C₁₀H₉N₂O₃]⁺ | M - I |

| 120 | [C₇H₄NO₂]⁺ | Loss of I from [C₇H₄INO₂]⁺ |

| 76 | [C₆H₄]⁺ | Benzoyl fragmentation |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would reveal the planarity of the amide group and its orientation relative to the aromatic ring. A key feature of the solid-state structure would likely be intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, a common motif in benzamides that leads to the formation of chains or dimers. mdpi.comacs.org Other potential non-covalent interactions that could dictate the crystal packing include π-π stacking between the nitro-aromatic rings and halogen bonding, where the electrophilic region on the iodine atom interacts with a nucleophilic atom (such as a nitro-group oxygen) on an adjacent molecule.

Interactive Table 5: Hypothetical Crystallographic Data for this compound (Based on typical values for related small organic molecules)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8 - 12 |

| b (Å) | ~5 - 9 |

| c (Å) | ~15 - 20 |

| β (°) | ~95 - 105 |

| V (ų) | ~1200 - 1500 |

| Z | 4 |

Theoretical and Computational Investigations

Electronic Structure Analysis and Molecular Orbital Theory (e.g., Frontier Molecular Orbitals)

The electronic properties of N-cyclopropyl-2-iodo-5-nitrobenzamide are significantly influenced by the interplay of its substituent groups on the benzene (B151609) ring. The nitro group (NO₂) is a powerful electron-withdrawing group, which substantially impacts the distribution of electron density across the molecule. This effect is primarily due to both resonance and inductive effects, which decrease the electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. The iodine atom, a halogen, also acts as an electron-withdrawing group through induction, while simultaneously being a weak deactivator in electrophilic aromatic substitution.

Molecular Orbital Theory provides deeper insights into the reactivity and electronic transitions of the molecule. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior.

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be localized primarily on the benzamide (B126) portion, with significant contributions from the amide nitrogen and the aromatic ring. The energy of the HOMO is related to the molecule's ability to donate electrons. The presence of electron-withdrawing groups tends to lower the HOMO energy level, making the molecule less susceptible to oxidation.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be predominantly localized on the nitrophenyl ring. The strongly electron-withdrawing nitro group significantly lowers the energy of the LUMO. uwosh.edu A low-energy LUMO indicates that the molecule is a good electron acceptor, suggesting susceptibility to nucleophilic attack, particularly on the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO-LUMO gap is expected to be relatively small due to the significant energy-lowering effect of the nitro group on the LUMO.

| Molecular Orbital | Expected Primary Localization | Energy Level Influence | Implication for Reactivity |

| HOMO | Benzamide group (aromatic ring, amide N) | Lowered by EWGs | Reduced electron-donating ability |

| LUMO | Nitrophenyl ring (NO₂ group) | Significantly lowered by NO₂ | Enhanced electron-accepting ability |

| HOMO-LUMO Gap | N/A | Relatively small | High chemical reactivity |

Conformational Analysis and Energy Landscapes of Rotamers

The three-dimensional structure of this compound is defined by rotations around several key single bonds, leading to different conformers or rotamers. The most significant rotations are around the amide C-N bond and the N-cyclopropyl bond.

Computational studies on similar secondary N-cyclopropyl amides have revealed unexpected conformational behaviors. nih.govacs.org Unlike typical acyclic secondary amides which overwhelmingly favor the Z-rotamer (trans arrangement of the carbonyl oxygen and the N-substituent), N-cyclopropyl amides show a significant population of the E-rotamer (cis arrangement). nih.gov For N-cyclopropylacetamide, the E-rotamer can constitute 16-19% of the population in apolar solvents. nih.gov This unusual stability of the E-rotamer is attributed to a reduction in steric hindrance.

Furthermore, the conformation around the N-C(cyclopropyl) bond in these amides preferentially adopts an ortho conformation, where the N-H and the cyclopropyl (B3062369) C-H bonds are nearly perpendicular, rather than the more common anti conformation. nih.gov

Based on these findings, the energy landscape of this compound would be expected to feature at least two stable rotamers around the amide bond (E and Z), with the Z-conformer being the global minimum but the E-conformer also being thermally accessible. Each of these would have further sub-states based on the rotation of the cyclopropyl and benzoyl groups. The energy barriers between these rotamers would determine the kinetics of their interconversion.

| Rotational Bond | Predominant Conformer(s) | Key Findings from Analogous Systems |

| Amide (CO-N) | Z-rotamer (major), E-rotamer (significant minor) | N-cyclopropyl amides show unusually high E-rotamer populations (up to 19%). nih.gov |

| N-Cyclopropyl | ortho | Preference for a perpendicular arrangement of N-H and C-H bonds. nih.gov |

| C(aryl)-C(carbonyl) | Skewed conformation | Steric hindrance from the ortho-iodo substituent likely prevents coplanarity with the ring. |

Reaction Mechanism Studies through Transition State Locating and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By locating the transition state (TS) for a proposed reaction and performing Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction pathway from reactants to products can be mapped. mcmaster.cascm.commissouri.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For this compound, a plausible reaction to study would be the nucleophilic aromatic substitution (SNAᵣ) of the iodine atom, facilitated by the electron-withdrawing nitro group. The mechanism would involve:

Locating the Transition State: A computational search for the transition state structure corresponding to the attack of a nucleophile (e.g., methoxide) on the carbon atom bearing the iodine.

Frequency Calculation: A frequency calculation on the located TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of the new C-nucleophile bond and the breaking of the C-I bond).

IRC Calculation: Starting from the TS structure, an IRC calculation follows the minimum energy path in both the forward and reverse directions. scm.comresearchgate.net A successful IRC calculation will connect the transition state to the reactant complex on one side and the product complex (or an intermediate like a Meisenheimer complex) on the other, thus confirming that the located TS is indeed the correct one for the proposed reaction. mcmaster.caresearchgate.net

These calculations provide the activation energy (the energy difference between the reactants and the TS), which is crucial for predicting the reaction rate.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Density Functional Theory (DFT) calculations can accurately predict various spectroscopic properties, providing a powerful complement to experimental data.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated by computing the magnetic shielding tensors for each nucleus. nih.govnih.gov The predicted shifts for this compound would be influenced by the electronic environment:

¹H NMR: The aromatic protons would appear in distinct regions, heavily influenced by the electronic effects of the iodo and nitro groups. The proton ortho to the nitro group would be significantly deshielded (shifted downfield). The N-H proton signal would be a broad singlet, with its position dependent on solvent and concentration. The cyclopropyl protons would show complex splitting patterns in the upfield region.

¹³C NMR: The aromatic carbon atoms would show a wide range of chemical shifts. The carbon attached to the iodine (C2) would be shielded due to the "heavy atom effect," while the carbon attached to the nitro group (C5) and the carbonyl carbon would be significantly deshielded.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |

| Aromatic CH | 7.5 - 9.0 | 120 - 150 | Strong deshielding by NO₂ and C=O groups. |

| Amide NH | 8.0 - 9.5 (in DMSO) | N/A | Hydrogen bonding, solvent effects. nih.govresearchgate.net |

| Cyclopropyl CH | 0.5 - 3.0 | 5 - 35 | Ring strain and anisotropy. |

| Carbonyl C=O | N/A | 160 - 170 | Conjugation with the aromatic ring. |

| C-I | N/A | 90 - 100 | Heavy atom shielding effect. |

| C-NO₂ | N/A | 145 - 155 | Strong deshielding by the nitro group. |

Vibrational Frequencies: Theoretical calculations of vibrational frequencies are invaluable for assigning bands in experimental infrared (IR) and Raman spectra. rsc.org Key predicted frequencies for this molecule would include:

N-H stretch: Around 3300-3400 cm⁻¹.

C=O stretch: Around 1650-1680 cm⁻¹, lowered by conjugation and amide resonance.

NO₂ asymmetric and symmetric stretches: Strong bands typically found around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-N stretch and aromatic C=C stretches: In the fingerprint region (1000-1600 cm⁻¹).

Non-Covalent Interaction (NCI) Analysis and Weak Hydrogen Bonding Studies

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. wikipedia.orgmdpi.comchemtools.org It is based on the electron density and its derivatives. The resulting 3D plot uses colored isosurfaces to represent different types of interactions:

Blue surfaces: Indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces: Represent weak, attractive van der Waals interactions.

Red surfaces: Indicate repulsive interactions, such as steric clashes. chemtools.org

For this compound, NCI analysis would be expected to reveal several key features in its solid-state or dimeric form:

Hydrogen Bonding: A conventional N-H···O=C hydrogen bond between the amide groups of two molecules, leading to the formation of dimers or chains.

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outer surface (a σ-hole), which can form an attractive interaction with a region of negative potential, such as the oxygen atoms of the nitro group on an adjacent molecule. researchgate.net

Other Weak Interactions: The analysis could also show C-H···O weak hydrogen bonds, π-π stacking between aromatic rings, and potential repulsive interactions between the bulky ortho-iodo substituent and the carbonyl oxygen. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Fukui functions, electrostatic potential maps)

Quantum chemical descriptors provide a quantitative means to predict the reactivity of different sites within a molecule.

Electrostatic Potential (ESP) Maps: An ESP map illustrates the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.netresearchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show:

Strong negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their roles as hydrogen bond acceptors and sites for interaction with electrophiles. nih.govchegg.com

Positive potential on the N-H proton, confirming its role as a hydrogen bond donor.

A region of depleted electron density (more positive potential) on the aromatic ring, especially near the carbon atoms ortho and para to the nitro group, highlighting these as likely sites for nucleophilic attack. researchgate.net

Fukui Functions: The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. researchgate.netfaccts.debas.bg It helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attack:

f⁺(r) (for nucleophilic attack): This function highlights sites that most readily accept an electron. In this molecule, the f⁺(r) function is expected to have large values on the nitrated aromatic ring, consistent with the LUMO's localization.

f⁻(r) (for electrophilic attack): This function indicates the sites that are most susceptible to losing an electron. The f⁻(r) function would likely have its largest values on the amide nitrogen and parts of the aromatic ring, reflecting the HOMO's distribution.

f⁰(r) (for radical attack): This is the average of f⁺(r) and f⁻(r) and predicts sites for radical reactions.

These descriptors, derived from fundamental quantum chemical principles, offer a detailed picture of the molecule's inherent reactivity.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

A Precursor for Advanced Organic Scaffolds

The strategic positioning of three distinct functional groups on the benzamide (B126) scaffold makes N-cyclopropyl-2-iodo-5-nitrobenzamide an ideal starting point for the synthesis of diverse and complex molecules. The interplay between the electron-withdrawing nitro group, the versatile iodo substituent, and the sterically demanding yet reactive cyclopropylamide moiety allows for a stepwise and controlled functionalization of the aromatic ring.

Synthesis of Polyfunctionalized Aromatics and Heterocycles

The presence of the iodo group at the 2-position and the nitro group at the 5-position of this compound offers chemists a powerful handle for introducing further complexity onto the aromatic ring. The iodo group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the introduction of various aryl, alkynyl, and vinyl substituents, respectively, leading to the formation of highly functionalized aromatic compounds.

Furthermore, the combination of the iodo and nitro groups facilitates the synthesis of important heterocyclic scaffolds, most notably indole (B1671886) derivatives. Through transition-metal-catalyzed processes, the iodo group can participate in cyclization reactions with appropriately substituted partners, while the nitro group can be readily reduced to an amino group, which can then be incorporated into the heterocyclic ring system. This dual reactivity allows for the construction of fused ring systems, where the benzamide core becomes part of a larger, more complex heterocyclic framework.

Construction of Macrocyclic and Oligomeric Structures

The reactive handles on this compound also lend themselves to the construction of larger molecular assemblies such as macrocycles and oligomers. By employing iterative cross-coupling strategies, multiple units of the benzamide can be linked together to form oligomeric chains. The specific nature of the linking groups can be tailored to control the conformation and properties of the resulting oligomer.

Moreover, intramolecular reactions can be designed to form macrocyclic structures. For instance, by introducing a second reactive site at a distal position of a substituent attached to the aromatic ring, an intramolecular cyclization can be triggered, leading to the formation of a macrocycle incorporating the this compound unit. The size and shape of the resulting macrocycle can be precisely controlled by the length and flexibility of the tether connecting the two reactive sites.

Development of Novel Synthetic Methodologies Utilizing its Reactive Handles

The unique electronic and steric properties of this compound make it an excellent substrate for the development and optimization of new synthetic methods. The electron-deficient nature of the aromatic ring, due to the presence of the nitro group, can influence the reactivity of the iodo group in cross-coupling reactions, potentially leading to novel reactivity patterns or improved reaction efficiencies.

Chemists can utilize this compound to explore the scope and limitations of new catalytic systems. For example, the steric bulk of the cyclopropylamide group in the ortho position to the iodo substituent can provide a challenging environment for catalytic transformations, driving the development of more robust and sterically tolerant catalysts. Furthermore, the nitro group can be used as a directing group in certain reactions, guiding the introduction of new functional groups to specific positions on the aromatic ring.

Applications in Materials Chemistry Research

The potential applications of this compound extend beyond traditional organic synthesis and into the realm of materials chemistry. The ability to introduce diverse functional groups onto the aromatic ring opens up possibilities for creating novel monomers for polymerization reactions. For instance, by introducing polymerizable groups such as vinyl or acetylene (B1199291) moieties, this compound can be incorporated into polymer backbones, potentially imparting unique electronic or optical properties to the resulting materials.

The electron-deficient nature of the nitro-substituted aromatic ring suggests that derivatives of this compound could serve as precursors for conductive materials. By creating extended conjugated systems through polymerization or by forming charge-transfer complexes, it may be possible to generate materials with interesting electronic properties. Additionally, the non-centrosymmetric nature of certain derivatives could be explored for applications in non-linear optics, where materials with the ability to alter the frequency of light are sought after.

Derivatization for Non-Biological Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, can also benefit from the versatility of this compound. By attaching recognition motifs, such as hydrogen bonding donors and acceptors or aromatic surfaces capable of pi-stacking, derivatives of this compound can be designed to self-assemble into well-defined supramolecular structures.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes

Future research will undoubtedly prioritize the development of environmentally benign and efficient methods for the synthesis of N-cyclopropyl-2-iodo-5-nitrobenzamide. This aligns with the broader push within the chemical industry towards green chemistry principles to minimize waste and reduce energy consumption.

Key areas of investigation will likely include:

Alternative Nitration Methods: Traditional nitration reactions often employ harsh conditions, such as mixtures of nitric and sulfuric acids, which generate significant acidic waste. Future approaches could explore the use of solid-supported nitrating agents, such as inorganic nitrates adsorbed on silica (B1680970) gel, which can be more easily separated and potentially recycled. acs.org Microwave-assisted nitration and the use of ionic liquids as recyclable reaction media are also promising avenues to reduce the environmental impact of this synthetic step. mt.com

Biocatalytic Amide Bond Formation: The formation of the amide bond is a critical step in the synthesis of this compound. The pharmaceutical industry is increasingly turning to biocatalytic methods for amide synthesis due to their high selectivity and mild reaction conditions. rsc.org The use of enzymes, such as amide bond synthetases or engineered nitrile synthetases, could provide a greener alternative to traditional coupling reagents, which are often atom-inefficient. rsc.orgnih.govchemicalbook.com These enzymatic reactions typically occur in aqueous media, further enhancing their environmental credentials. spectroscopyonline.comchemicalbook.com

Photoredox Catalysis for C-N Bond Formation: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds under mild and sustainable conditions. ox.ac.uknih.gov This approach could be explored for the amidation step, potentially offering a metal-free and energy-efficient alternative to conventional methods. numberanalytics.com

A comparative overview of potential green synthetic strategies is presented in the table below.

| Synthetic Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |

| Nitration | Mixed nitric and sulfuric acid | Solid-supported reagents, microwave-assisted synthesis, ionic liquids | Reduced acid waste, easier product separation, potential for catalyst recycling, reduced energy consumption. acs.orgmt.com |

| Amidation | Chemical coupling reagents | Biocatalysis (e.g., amide synthetases), photoredox catalysis | High selectivity, mild reaction conditions, use of aqueous media, reduced atom-inefficiency, potential for metal-free catalysis. rsc.orgspectroscopyonline.comox.ac.uk |

Exploration of Unconventional Reactivity Modes

The unique structural features of this compound open up possibilities for exploring reactivity patterns beyond standard transformations. Future research in this area could uncover novel synthetic methodologies and provide deeper insights into the fundamental reactivity of its constituent functional groups.

Cyclopropane (B1198618) Ring-Opening Reactions: The strained cyclopropyl (B3062369) ring is susceptible to ring-opening reactions under various conditions. For cyclopropylamines and their derivatives, these reactions can be initiated by electrophilic attack or through transition metal catalysis, leading to the formation of linear structures. acs.orgrsc.org Investigating the ring-opening of this compound under superacidic conditions or with Lewis acids could yield novel difunctionalized products. rsc.org

Transition Metal-Catalyzed Cross-Coupling and Cycloadditions: The ortho-iodo substituent provides a handle for a wide range of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups at this position. Furthermore, the cyclopropyl group, particularly in the form of a cyclopropyl imine derivative, can participate in hetero-[5+2] cycloaddition reactions with alkynes, catalyzed by transition metals like rhodium, to form seven-membered heterocyclic rings. chemicalbook.comox.ac.uk

Photocatalytic Transformations: The presence of both an iodo and a nitro group on the aromatic ring makes this compound an interesting substrate for photocatalytic reactions. Visible-light photocatalysis could be employed for the selective reduction of the nitro group to an amine, offering a mild and chemoselective alternative to traditional reducing agents. chemicalbook.com Additionally, photocatalytic methods for the iodination of arenes are known, suggesting that the reactivity of the iodo-substituent could also be modulated under photochemical conditions. spectroscopyonline.com

| Reactivity Mode | Potential Transformation | Key Reagents/Conditions | Potential Product Class |

| Cyclopropane Ring-Opening | Electrophilic ring-opening | Superacids (e.g., CF3SO3H), Lewis acids | Difunctionalized linear amides |

| Transition Metal Catalysis | Hetero-[5+2] cycloaddition | Rh(I) catalyst, alkynes | Dihydroazepines |

| Photocatalysis | Selective nitro group reduction | TiO2 photocatalyst, light irradiation | N-cyclopropyl-2-iodo-5-aminobenzamide |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures for this compound from batch to continuous flow processing and its integration into automated synthesis platforms are key trends for future research. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the rapid generation of compound libraries.

Continuous Flow Synthesis: Both the nitration of aromatic compounds and the reduction of nitro groups are well-suited for continuous flow chemistry. acs.orgrsc.org Flow reactors, particularly microreactors, provide excellent heat and mass transfer, which is crucial for controlling highly exothermic reactions like nitration, thereby improving safety and selectivity. nih.govspectroscopyonline.com A continuous flow process for this compound could involve a two-step sequence: the nitration of a suitable precursor in one reactor, followed by amidation in a second reactor, potentially with in-line purification.

Automated Synthesis for Library Generation: Automated synthesis platforms, including those that utilize pre-packed reagent cartridges, can significantly accelerate the synthesis of analogues of this compound. nih.govdocbrown.info By varying the amine component in the amidation step, for example, a library of related benzamides could be rapidly synthesized. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery. mdpi.com The integration of flow chemistry with automated platforms can create powerful "assembly line" systems for the multistep synthesis of diverse compound libraries. researchgate.net

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry/Microreactors | Continuous synthesis of the target molecule and its intermediates. | Enhanced safety for exothermic reactions (nitration), improved heat and mass transfer, higher yields and selectivity, ease of scalability. nih.govspectroscopyonline.comresearchgate.net |

| Automated Synthesis Platforms | High-throughput synthesis of a library of analogues. | Rapid generation of diverse compounds for screening, reduced manual labor, increased reproducibility. nih.govmdpi.com |

Advanced Spectroscopic Characterization Under Non-Standard Conditions

A deeper understanding of the structural and dynamic properties of this compound can be achieved through the application of advanced spectroscopic techniques, particularly under non-standard conditions.

In-Situ Reaction Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the synthesis of this compound in real-time. acs.orgmt.com This allows for the identification of reaction intermediates, the determination of reaction kinetics, and the optimization of reaction conditions. Rapid ambient sampling mass spectrometry can also provide real-time analysis of reaction mixtures without the need for sample workup. waters.com

Variable Temperature NMR (VT-NMR): The presence of the ortho-iodo substituent can lead to restricted rotation around the amide C-N bond, potentially resulting in the presence of rotamers at room temperature. VT-NMR studies would be invaluable for investigating this dynamic process, allowing for the determination of the energy barrier to rotation and providing a more complete picture of the molecule's conformational landscape in solution. numberanalytics.comoxinst.com

Cryogenic Spectroscopy: The nitroaromatic chromophore in this compound is expected to have interesting photophysical properties. Cryogenic ion spectroscopy, which involves studying ions at very low temperatures, can provide highly resolved vibrational and electronic spectra. rsc.org This technique could be used to probe the intrinsic properties of the molecule, free from the broadening effects observed at room temperature, and to investigate potential excited-state dynamics. horiba.com

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be crucial for the unambiguous identification of this compound and its potential reaction products. Tandem mass spectrometry (MS/MS) experiments can be used to study its fragmentation patterns, which will be influenced by the presence of the cyclopropyl group and the nitroaromatic system. nih.govdocbrown.infothermofisher.com

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| In-Situ FTIR/NMR | Real-time reaction kinetics and intermediate identification. | Optimization of synthetic routes and understanding reaction mechanisms. acs.orgmt.com |